molecular formula C20H34O5 B161047 5,6Beta-Dihydro PGI2 CAS No. 62770-50-7

5,6Beta-Dihydro PGI2

Cat. No. B161047
CAS RN: 62770-50-7
M. Wt: 354.5 g/mol
InChI Key: RJADQDXZYFCVHV-CBIPHORWSA-N
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Description

5,6Beta-Dihydro PGI2, also known as 6-Prostaglandin I1, is a prostanoid . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Synthesis Analysis

Prostaglandin I2 (PGI2) is synthesized via COX-2 and PGIS from membrane phospholipids upon pro-inflammatory stimulation via cytokines, growth factors, or other physical and chemical exogenous stimuli . In a study, PGI2 synthesis was increased 2.4 times in the initial 6-day period of development of renal vascular hypertension (RH) .


Molecular Structure Analysis

The molecular formula of 5,6Beta-Dihydro PGI2 is C20H34O5 . The IUPAC name is 5-[(2S,3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid .


Physical And Chemical Properties Analysis

The molecular weight of 5,6Beta-Dihydro PGI2 is 354.5 g/mol . More detailed physical and chemical properties such as density, boiling point, and melting point are not available in the search results.

Scientific Research Applications

1. Understanding Enzymatic Mechanisms

5,6Beta-Dihydro PGI2 is relevant in studies focusing on enzymatic processes, particularly those involving phosphoglucose isomerase (PGI). For instance, Solomons et al. (2004) explored the crystal structure of mouse phosphoglucose isomerase, revealing insights into the catalytic mechanism of sugar ring opening, which is crucial in the interconversion of glucose 6-phosphate and fructose 6-phosphate (Solomons et al., 2004). Similar studies were conducted by Davies et al. (2003), who examined the structure of human phosphoglucose isomerase complexed with a transition-state analogue (Davies et al., 2003).

2. Metabolic Research

Research involving 5,6Beta-Dihydro PGI2 also extends to metabolic studies. For example, Vinayagam et al. (2018) investigated the effects of Psidium guajava on gluconeogenesis and glycogenesis in diabetic rats, revealing significant insights into glucose metabolism (Vinayagam et al., 2018).

3. Diabetes and Glucose Metabolism

A significant portion of research involving 5,6Beta-Dihydro PGI2 pertains to diabetes and glucose metabolism. For example, Yoon et al. (2001) highlighted the role of the transcriptional coactivator PGC-1 in controlling hepatic gluconeogenesis, providing valuable insights into glucose regulation in diabetes (Yoon et al., 2001). Similarly, Owada et al. (2002) investigated the effects of long-term administration of Prostaglandin I2 on diabetic nephropathy, demonstrating its potential therapeutic benefits (Owada et al., 2002).

Mechanism of Action

Target of Action

5,6Beta-Dihydro PGI2, also known as 6beta-Prostaglandin I1, is a member of the prostaglandins and related compounds . It primarily targets vascular endothelial cells . These cells line the walls of arteries and veins, playing a crucial role in maintaining cardiovascular homeostasis .

Mode of Action

5,6Beta-Dihydro PGI2 performs its function through a paracrine signaling cascade that involves G protein-coupled receptors on nearby platelets and endothelial cells . It inhibits platelet activation, thus preventing the formation of the platelet plug involved in primary hemostasis (a part of blood clot formation) . It also acts as an effective vasodilator .

Biochemical Pathways

5,6Beta-Dihydro PGI2 is biosynthesized from arachidonic acid via cyclooxygenase enzymes, including cyclooxygenase 1 (COX-1) and cyclooxygenase 2 (COX-2) . It is part of the eicosanoid family of lipid molecules, which are derived from arachidonic acid . Its interactions contrast with those of thromboxane (TXA2), another eicosanoid, suggesting a mechanism of cardiovascular homeostasis between these two hormones in relation to vascular damage .

Pharmacokinetics

It is known that it is a stable pgi2 analog resistant to hydrolysis in aqueous solutions . It has a much longer half-life than PGI2, but a greatly reduced molar potency for receptor-mediated function .

Result of Action

The primary result of 5,6Beta-Dihydro PGI2 action is the inhibition of platelet aggregation and vasodilation . This leads to the prevention of blood clot formation and the promotion of blood flow . It also has anti-inflammatory, antiproliferative, and antimitogenic effects .

Action Environment

The action of 5,6Beta-Dihydro PGI2 can be influenced by various environmental factors. It is part of the human exposome, which is the collection of all the exposures of an individual in a lifetime and how those exposures relate to health

properties

IUPAC Name

5-[(2S,3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+/t14-,15-,16+,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJADQDXZYFCVHV-CBIPHORWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C2CC(OC2CC1O)CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C[C@@H](O[C@H]2C[C@H]1O)CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6Beta-Dihydro PGI2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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